An In-depth Technical Guide to the Chemical Properties and Applications of 1-Cyclohexyltrimethylamine and its Quaternary Ammonium Derivative
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Cyclohexyltrimethylamine and its Quaternary Ammonium Derivative
Introduction: Clarifying the Nomenclature
The designation "1-Cyclohexyltrimethylamine" presents a common point of ambiguity in chemical nomenclature. It can be interpreted in two primary ways: as a tertiary amine or as a quaternary ammonium cation. This guide, designed for researchers, scientists, and drug development professionals, will address both interpretations to provide a comprehensive and authoritative overview.
-
N,N-Dimethylcyclohexanemethanamine: This tertiary amine (CAS RN: 16607-80-0) features a cyclohexyl group linked to a dimethylaminomethyl group (-CH2N(CH3)2). It is frequently listed under the synonym "1-Cyclohexyltrimethylamine" in chemical databases.[1][2]
-
Cyclohexyltrimethylammonium Salts: This refers to the quaternary ammonium cation, [C6H11CH2N(CH3)3]+, paired with a suitable anion (e.g., chloride, iodide). This cation is a direct derivative of the aforementioned tertiary amine via methylation.
Understanding the distinct chemical properties, reactivity, and applications of both the tertiary amine and its quaternary ammonium salt is crucial for their effective use in synthesis, catalysis, and pharmaceutical research. This guide will first detail the properties of the tertiary amine before exploring the synthesis and applications of its corresponding quaternary ammonium derivative.
Part 1: The Tertiary Amine: N,N-Dimethylcyclohexanemethanamine
This section focuses on the neutral tertiary amine, a versatile synthetic intermediate.
Structure and Physicochemical Properties
N,N-Dimethylcyclohexanemethanamine is a foundational molecule whose properties dictate its handling and reactivity.
-
IUPAC Name: 1-cyclohexyl-N,N-dimethylmethanamine[1]
-
Synonyms: 1-Cyclohexyltrimethylamine, (Cyclohexylmethyl)dimethylamine, N,N-Dimethyl-N-cyclohexylmethylamine[1][2][3]
The core physicochemical data for this compound are summarized below for rapid reference.
| Property | Value | Source |
| Molecular Weight | 141.25 g/mol | [1][2][3] |
| Normal Boiling Point (Tboil) | Data not explicitly available; related C8H17N has bp of 158-159 °C | [4] |
| Proton Affinity (PAff) | 975.60 kJ/mol | [3] |
| Gas Basicity (BasG) | 944.70 kJ/mol | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.6 (Computed) | [1] |
| Water Solubility (log10WS) | Data not explicitly available; expected to be sparingly soluble. |
Synthesis Pathway
The synthesis of N,N-Dimethylcyclohexanemethanamine typically involves the reductive amination of cyclohexanecarboxaldehyde with dimethylamine. This well-established method provides a reliable route to the target tertiary amine.
Caption: Reductive amination workflow for N,N-Dimethylcyclohexanemethanamine synthesis.
-
Reaction Setup: To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a solution of dimethylamine (1.1 eq, e.g., 2M in THF).
-
Formation of Intermediate: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The choice of this reagent is causal; it is selective for imines in the presence of aldehydes and does not react violently with protic solvents.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure tertiary amine.
Spectroscopic and Reactivity Profile
-
Infrared (IR) Spectroscopy: As a tertiary amine, its IR spectrum is characterized by the absence of N-H stretching absorptions typically found between 3300 and 3500 cm⁻¹.[5][6] Key signals will include C-H stretching from the cyclohexyl and methyl groups (~2850-2950 cm⁻¹) and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a sharp singlet integrating to six protons in the 2.2-2.6 δ range, characteristic of the N-methyl groups.[5][6] The protons of the cyclohexyl ring and the adjacent methylene group will appear as complex multiplets further upfield.
-
¹³C NMR: The carbons of the N-methyl groups will appear around 45 ppm. The carbons of the cyclohexyl ring will be slightly deshielded, particularly the carbon atom attached to the nitrogen-bearing methylene group.[6]
-
-
Mass Spectrometry: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of 141.25 g/mol .[6] The mass spectrum available on the NIST WebBook provides empirical data for fragmentation patterns.[2]
-
Chemical Reactivity: The primary reactivity center is the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. The most significant reaction in the context of this guide is its nucleophilic attack on alkylating agents, leading to the formation of quaternary ammonium salts.
Part 2: The Quaternary Ammonium Cation: Cyclohexyltrimethylammonium
Quaternization of the tertiary amine transforms it into a cationic species with markedly different properties and a wide array of applications. These compounds are a subset of the broader class known as Quaternary Ammonium Compounds (QACs).
Synthesis via Quaternization
The synthesis is a straightforward Sₙ2 reaction where the tertiary amine acts as the nucleophile.
Caption: Sₙ2 quaternization reaction to form the ammonium salt.
-
Setup: Dissolve N,N-Dimethylcyclohexanemethanamine (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile. The choice of a polar aprotic solvent is critical as it effectively solvates the resulting salt without interfering with the nucleophilic amine.
-
Addition of Alkylating Agent: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the solution at room temperature. This reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The product, being a salt, will often precipitate from the reaction mixture.
-
Isolation: Collect the solid precipitate by filtration. Wash the solid with cold solvent or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to yield the pure Cyclohexyltrimethylammonium iodide. The self-validating nature of this protocol lies in the physical state change; the conversion of a liquid amine to a solid salt is a clear indicator of reaction completion.
General Properties and Reactivity
-
Physical State: QACs are typically non-volatile, crystalline solids.
-
Solubility: They are generally soluble in water and polar organic solvents but insoluble in nonpolar organic solvents like hydrocarbons. This property is central to their function as phase transfer catalysts.[7]
-
Stability: Quaternary ammonium cations are highly stable and are unreactive toward most electrophiles, oxidants, and acids.[8] Their stability allows for the isolation of unusual or reactive anions. However, they can be degraded by exceptionally strong bases or under harsh thermal conditions via pathways like the Stevens or Sommelet-Hauser rearrangements.[8]
Applications in Research and Drug Development
The unique properties of QACs make them invaluable in various scientific fields.
The cationic headgroup of QACs is fundamental to their biological activity. They act as broad-spectrum antimicrobials against bacteria, fungi, and enveloped viruses.[7][8][9]
-
Mechanism of Action: The positively charged nitrogen interacts with the negatively charged components of microbial cell membranes, such as phospholipids.[7][10] The hydrophobic cyclohexyl and alkyl chains then intercalate into the lipid bilayer, disrupting membrane integrity and leading to the leakage of cellular contents and cell death.[7] Exposure to QACs can also induce oxidative stress within the cell by promoting the production of reactive oxygen species (ROS).[7][10]
Caption: Mechanism of antimicrobial action for Quaternary Ammonium Compounds (QACs).
In organic synthesis, QACs serve as highly effective phase transfer catalysts. They facilitate reactions between reactants located in immiscible phases (typically aqueous and organic).[8][11]
-
Mechanism of Action: The QAC transports an anionic reactant (e.g., hydroxide, cyanide) from the aqueous phase into the organic phase. This is achieved by forming an ion pair where the lipophilic cation (Cyclohexyltrimethylammonium) shields the anion's charge, rendering it soluble in the organic medium. Once in the organic phase, the "naked" and highly reactive anion can react with the organic substrate. The QAC then returns to the aqueous phase to repeat the cycle. This process dramatically accelerates reactions that would otherwise be impractically slow.[11]
The quaternary ammonium motif is a recognized structural feature in medicinal chemistry.
-
Pharmacological Scaffolds: The permanent positive charge can be used to target anionic sites on biological macromolecules, such as neurotransmitter receptors. However, this same charge can limit a molecule's ability to cross the blood-brain barrier.
-
"Click" Chemistry: While not a direct application of this specific molecule, the principles of forming new bonds reliably are central to modern drug discovery. "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is used to create vast libraries of compounds for screening by reliably linking molecular fragments.[12][13][14] The stability and predictable reactivity of building blocks are paramount in such high-throughput synthesis campaigns.
-
Health Considerations: While useful, QACs can cause health effects ranging from skin and respiratory irritation to more severe issues at high concentrations.[8] They are also known to be responsible for some hypersensitivity and allergic contact dermatitis cases.[8][9]
References
-
Wikipedia. Quaternary ammonium cation. [Link]
-
Cheméo. Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0). [Link]
-
PubChem. N,N-Dimethylcyclohexanemethanamine. [Link]
-
NIST. Trimethylamine, 1-cyclohexyl-. [Link]
-
NIST. Trimethylamine, 1-cyclohexyl- (General Information). [Link]
-
National Institutes of Health (NIH). Quaternary ammonium compounds in hypersensitivity reactions. [Link]
-
Royal Society of Chemistry. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. [Link]
-
NIST. Trimethylamine, 1-cyclohexyl- (Phase change data). [Link]
-
PubChem. N,N-Dimethylcyclohexylamine. [Link]
-
GSRS. N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
OpenStax. Spectroscopy of Amines. [Link]
-
National Institutes of Health (NIH). The impact of N-methylation on aqueous solubility and lipophilicity. [Link]
-
Ataman Kimya. 1-CYCLOHEXYLAMINE. [Link]
-
ResearchGate. FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. [Link]
-
National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]
-
ResearchGate. Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. [Link]
-
PubMed. Recent applications of click chemistry in drug discovery. [Link]
-
ResearchGate. The Use of Click Chemistry in Drug Development Applications. [Link]
-
National Institutes of Health (NIH). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
- Google Patents.
Sources
- 1. N,N-Dimethylcyclohexanemethanamine | C9H19N | CID 123363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylamine, 1-cyclohexyl- [webbook.nist.gov]
- 3. Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 9. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
